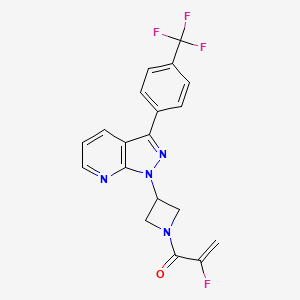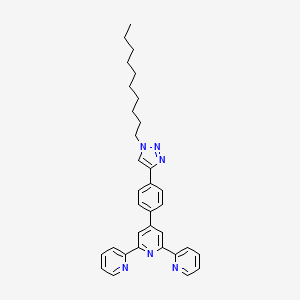![molecular formula C43H66N10O13S2 B12407015 [Gly9-OH]-Atosiban](/img/structure/B12407015.png)
[Gly9-OH]-Atosiban
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[Gly9-OH]-Atosiban is a synthetic peptide analog of oxytocin and vasopressin. It is primarily known for its role as an oxytocin receptor antagonist, which makes it useful in the management of preterm labor. The compound is designed to inhibit the action of oxytocin, a hormone that induces uterine contractions, thereby helping to delay premature birth.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of [Gly9-OH]-Atosiban involves a combination of solid-phase and liquid-phase synthesis techniques. The process typically starts with the solid-phase synthesis of the peptide chain on a resin. Key reagents used in this process include Fmoc-protected amino acids such as Fmoc-Leu, Fmoc-Ile, Fmoc-Gln, Fmoc-Asn, Fmoc-Cys, Fmoc-Pro, and Boc-Tyr . The peptide chain is then cleaved from the resin and purified to achieve a high purity level.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. Automated peptide synthesizers are often employed to streamline the process and ensure consistency. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product to meet pharmaceutical standards.
Analyse Chemischer Reaktionen
Types of Reactions
[Gly9-OH]-Atosiban can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the sulfur-containing amino acid residues, such as cysteine.
Reduction: Reduction reactions can reverse oxidation, restoring the original state of the peptide.
Substitution: Amino acid residues in the peptide chain can be substituted with other amino acids to modify its properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Fmoc-protected amino acids and coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).
Major Products Formed
The major products formed from these reactions include oxidized or reduced forms of the peptide, as well as modified peptides with substituted amino acids.
Wissenschaftliche Forschungsanwendungen
[Gly9-OH]-Atosiban has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in cell signaling pathways involving oxytocin and vasopressin receptors.
Medicine: Primarily used in the management of preterm labor by inhibiting uterine contractions.
Industry: Employed in the development of new pharmaceuticals targeting oxytocin and vasopressin receptors.
Wirkmechanismus
[Gly9-OH]-Atosiban exerts its effects by binding to oxytocin receptors, thereby blocking the action of oxytocin. This inhibition prevents the activation of the G-protein coupled receptor pathway that leads to uterine contractions. The compound also has a similar antagonistic effect on vasopressin receptors, which can influence water retention and blood pressure .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Atosiban: The parent compound, which also acts as an oxytocin receptor antagonist.
Carbetocin: Another oxytocin analog used to prevent postpartum hemorrhage.
Desmopressin: A vasopressin analog used to treat diabetes insipidus and bedwetting.
Uniqueness
[Gly9-OH]-Atosiban is unique due to the hydroxyl group at the ninth position of the glycine residue, which can influence its binding affinity and specificity for oxytocin and vasopressin receptors. This modification can potentially enhance its therapeutic efficacy and reduce side effects compared to other similar compounds .
Eigenschaften
Molekularformel |
C43H66N10O13S2 |
|---|---|
Molekulargewicht |
995.2 g/mol |
IUPAC-Name |
2-[[(2S)-5-amino-2-[[(2S)-1-[(4R,7S,10S,13S,16R)-7-(2-amino-2-oxoethyl)-13-[(2S)-butan-2-yl]-16-[(4-ethoxyphenyl)methyl]-10-[(1R)-1-hydroxyethyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]acetic acid |
InChI |
InChI=1S/C43H66N10O13S2/c1-5-23(3)35-41(63)52-36(24(4)54)42(64)49-29(20-32(45)55)38(60)50-30(43(65)53-17-8-10-31(53)40(62)48-27(9-7-16-44)37(59)46-21-34(57)58)22-68-67-18-15-33(56)47-28(39(61)51-35)19-25-11-13-26(14-12-25)66-6-2/h11-14,23-24,27-31,35-36,54H,5-10,15-22,44H2,1-4H3,(H2,45,55)(H,46,59)(H,47,56)(H,48,62)(H,49,64)(H,50,60)(H,51,61)(H,52,63)(H,57,58)/t23-,24+,27-,28+,29-,30-,31-,35-,36-/m0/s1 |
InChI-Schlüssel |
WKPDGORVRBQGTN-OBIMUBPZSA-N |
Isomerische SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSCCC(=O)N[C@@H](C(=O)N1)CC2=CC=C(C=C2)OCC)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCN)C(=O)NCC(=O)O)CC(=O)N)[C@@H](C)O |
Kanonische SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)OCC)C(=O)N3CCCC3C(=O)NC(CCCN)C(=O)NCC(=O)O)CC(=O)N)C(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



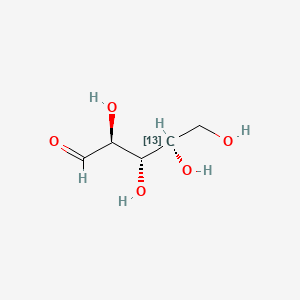
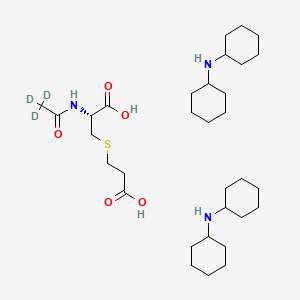

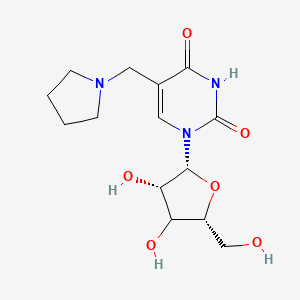
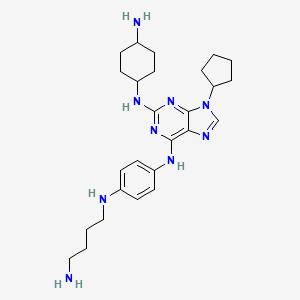
![potassium;4-[[(1S,2S)-1-carboxy-2-methylbutyl]iminomethyl]-5-(hydroxymethyl)-2-methylpyridin-3-olate](/img/structure/B12406972.png)
![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(6-chloropurin-9-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12406977.png)
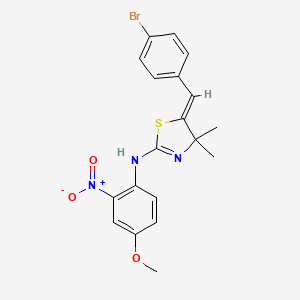
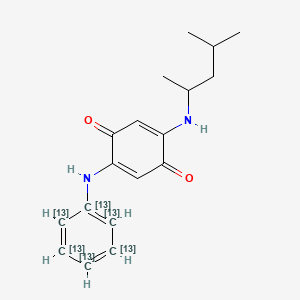

![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-prop-2-enyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12407000.png)
